molecular formula C9H12BrN3O B2696631 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one CAS No. 1342834-84-7

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one

Cat. No. B2696631
Key on ui cas rn: 1342834-84-7
M. Wt: 258.119
InChI Key: DYHDMAZLTSQDLI-UHFFFAOYSA-N
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Patent
US08906852B2

Procedure details

To a solution of 3-bromopyrazole (5 g, 34 mmol), 1-(2-hydroxyethyl)pyrrolidin-2-one (5.75 g, 51 mmol), PPh3 (13.38 g, 51 mmol) in THF (100 mL) was added DEAD (8.89 g, 51 mmol) and the reaction mixture was stirred at RT overnight. The mixture was concentrated, co-evaporated with Et2O then dissolved in Et2O and cooled in a fridge for 3 hrs whereupon Ph3P═O precipitated out. The mixture was then filtered and concentrated to afford title compound 162 (8.78 g, 100% yield) which was used in the next step with no additional purification. MS (m/z) 259.12/261.12 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
13.38 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1C=CNN=1.O[CH2:8][CH2:9][N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCO[C:38](/[N:40]=[N:41]/[C:42](OCC)=O)=O>C1COCC1>[Br:1][C:2]1[CH:42]=[N:41][N:40]([CH2:8][CH2:9][N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:38]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NNC=C1
Name
Quantity
5.75 g
Type
reactant
Smiles
OCCN1C(CCC1)=O
Name
Quantity
13.38 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
DEAD
Quantity
8.89 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated, co-evaporated with Et2O
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in Et2O
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a fridge for 3 hrs whereupon Ph3P═O
Duration
3 h
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NN(C1)CCN1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.78 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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